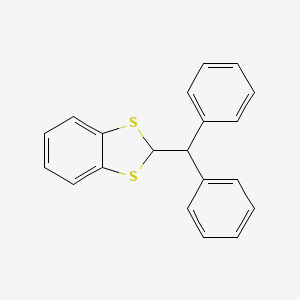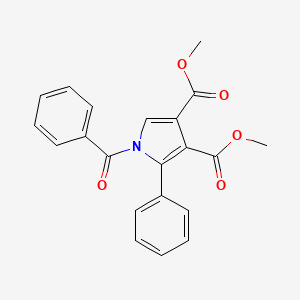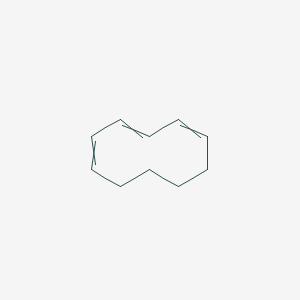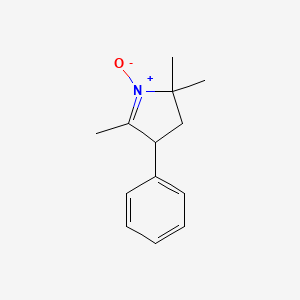
1,4-Dimethoxy-2-(3-phenylpropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxy-2-(3-phenylpropyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two methoxy groups at the 1 and 4 positions, and a 3-phenylpropyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(3-phenylpropyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-Dimethoxy-2-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, nitric acid, or sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
科学的研究の応用
1,4-Dimethoxy-2-(3-phenylpropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1,4-Dimethoxybenzene: Lacks the 3-phenylpropyl group, making it less complex.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a phenylpropyl group.
1,4-Dimethoxy-2-nitrobenzene: Contains a nitro group instead of a phenylpropyl group.
Uniqueness
1,4-Dimethoxy-2-(3-phenylpropyl)benzene is unique due to the presence of both methoxy groups and the 3-phenylpropyl group, which confer distinct chemical and biological properties
特性
| 118468-36-3 | |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
1,4-dimethoxy-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-16-11-12-17(19-2)15(13-16)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |
InChIキー |
DZWYIIIZEYSOFS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
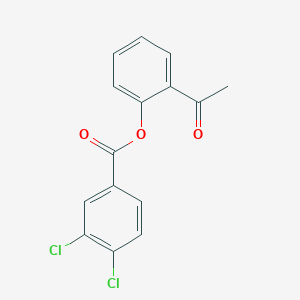

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
